molecular formula C18H19ClN2O5S B5466627 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide

Cat. No.: B5466627
M. Wt: 410.9 g/mol
InChI Key: XRRHYBPWEYFVGL-UHFFFAOYSA-N
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Description

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a phenoxy linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of a phenol derivative to introduce the chloro group.

    Morpholine Addition: The chlorinated phenol is then reacted with morpholine to form the morpholin-4-ylphenol intermediate.

    Sulfonylation: The morpholin-4-ylphenol is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Acetamide Formation: Finally, the sulfonylated intermediate is reacted with phenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Automation: Utilizing automated reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share a morpholine ring and a chloro-substituted phenyl group.

    2-chloro-4-(morpholin-4-ylcarbonyl)quinoline: This compound also features a morpholine ring and a chloro group but differs in its quinoline core structure.

Uniqueness

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide is unique due to its combination of a sulfonyl group, phenoxy linkage, and phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c19-16-12-15(27(23,24)21-8-10-25-11-9-21)6-7-17(16)26-13-18(22)20-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRHYBPWEYFVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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